molecular formula C7H4FIN2 B1391952 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-63-1

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1391952
M. Wt: 262.02 g/mol
InChI Key: AVANIMKSNTZKIZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H4FIN2 . It is part of the class of compounds known as Fluorinated Building Blocks and Halogenated Heterocycles .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with a fluorine atom at the 5-position and an iodine atom at the 6-position . The molecular weight of this compound is 262.02 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a structurally related compound, involves regioselective fluorination using the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).

  • Chemical Modification for Pharmaceutical Use : The preparation of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid demonstrates a method to introduce aminomethyl moiety via palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).

Applications in Neuroscience

  • Receptor Ligand Development : A virtual screening campaign identified a structure with 5-fluoro-1H-pyrrolo[2,3-b]pyridine as a hit for optimizing ligands active at 5-HT6R. This could lead to the development of novel antipsychotics or antidepressants with pro-cognitive properties (Staroń et al., 2019).

  • PET Imaging : [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles, is synthesized using 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, demonstrating its application in neuroimaging for Alzheimer's disease (Hopewell et al., 2019).

Applications in Drug Development and Molecular Biology

  • Inhibitors for Kinases : Fluoro derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles, containing 1H-pyrrolo[2,3-b]pyridine, have shown promise as inhibitors for DYRK1A kinase. This could be a strategy for treating cognitive deficiencies in Down syndrome (Neumann et al., 2018).

  • Nematicidal and Insecticidal Activities : 5-Fluoro-4-iodo-1H-pyrrolo[2, 3-b]pyridine displayed in vitro anthelmintic and insecticidal activities, suggesting potential as biocides for plant-parasitic nematodes and insects (Rajasekharan et al., 2019).

Imaging and Radiopharmaceutical Applications

  • Radiotracer Synthesis : Synthesis of [18F]MK-6240 for PET imaging involves 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, indicating its role in developing radiopharmaceuticals for detecting neurofibrillary tangles in Alzheimer's disease (Collier et al., 2017).

Safety And Hazards

The safety data for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine indicates that it may be harmful if swallowed (H302) and it is classified as Acute Tox. 4 Oral . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVANIMKSNTZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678437
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1228665-63-1
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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